1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one
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Overview
Description
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a cyclobutyl group attached to a pyrrolidine ring via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutylamine with pyrrolidine-2-carbaldehyde under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like sodium chloride .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: Used in the production of fine chemicals and as a building block for various industrial processes
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally similar compound with a pyrrolidine ring and a ketone group.
Cyclobutylamine: Shares the cyclobutyl group but lacks the pyrrolidine ring.
2-(Pyrrolidin-1-yl)ethanol: Contains a pyrrolidine ring and an ethanol group instead of the ethanone linkage.
Uniqueness
1-Cyclobutyl-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the combination of the cyclobutyl and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17NO |
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Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-cyclobutyl-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H17NO/c12-10(8-3-1-4-8)7-9-5-2-6-11-9/h8-9,11H,1-7H2 |
InChI Key |
IBXFQFOBRXQAJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)CC2CCCN2 |
Origin of Product |
United States |
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